molecular formula C20H18O4 B4190621 4,7-dimethyl-5-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one

4,7-dimethyl-5-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one

Cat. No. B4190621
M. Wt: 322.4 g/mol
InChI Key: SPLVJXOIBIZUST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-dimethyl-5-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one, also known as DMEP, is a chemical compound that belongs to the class of coumarin derivatives. It has been widely studied for its potential applications in the field of medicinal chemistry due to its various biological activities.

Scientific Research Applications

4,7-dimethyl-5-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess various biological activities such as anti-inflammatory, anti-tumor, anti-oxidant, and anti-bacterial properties. 4,7-dimethyl-5-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one has also been investigated for its potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.

Mechanism of Action

The mechanism of action of 4,7-dimethyl-5-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one is not fully understood, but it has been suggested that it may act by inhibiting various enzymes and signaling pathways in the body. For example, 4,7-dimethyl-5-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 4,7-dimethyl-5-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
4,7-dimethyl-5-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one has been shown to have various biochemical and physiological effects in the body. For example, it has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in the blood. 4,7-dimethyl-5-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one has also been shown to reduce the levels of reactive oxygen species (ROS), which are known to cause oxidative damage to cells and tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4,7-dimethyl-5-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutic agents. However, one of the limitations of 4,7-dimethyl-5-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one is its relatively low solubility in water, which can make it difficult to work with in laboratory experiments.

Future Directions

There are several future directions for the research on 4,7-dimethyl-5-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one. One possible direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Another direction is to explore its potential as a neuroprotective agent for the treatment of Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 4,7-dimethyl-5-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one and its potential interactions with other drugs and compounds.

properties

IUPAC Name

4,7-dimethyl-5-[2-(4-methylphenyl)-2-oxoethoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-12-4-6-15(7-5-12)16(21)11-23-17-8-13(2)9-18-20(17)14(3)10-19(22)24-18/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLVJXOIBIZUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC2=CC(=CC3=C2C(=CC(=O)O3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-dimethyl-5-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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